molecular formula C8H15NO3 B8628346 Methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

Methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B8628346
M. Wt: 173.21 g/mol
InChI Key: YSMKUPFQMHWQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-8(11)5-2-6(4-9)7(10)3-5/h5-7,10H,2-4,9H2,1H3

InChI Key

YSMKUPFQMHWQJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C(C1)O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (1SR,3SR,4RS)-3-cyano-4-hydroxy-cyclopentanecarboxylic acid methyl ester (185 mg) at r.t. in methanol (5 ml) under an argon atmosphere were added benzyl chloride (0.38 ml) and 10% Pd/C (50 mg). The mixture was stirred at r.t. under a hydrogen atmosphere (balloon) overnight. The catalyst was filtered off and washed with methanol. The filtrate was concentrated to leave a brown viscous oil. This was taken up in 10 ml sat. aq. NaHCO3 and extracted with CH2Cl2/MeOH 9:1 (3×10 ml) and CH2Cl2/MeOH 4:1 (10 ml). A white solid started to precipitate out of the biphasic mixture which was filtered off. The filtrate was neutralized by the addition of 1 N HCl and concentrated to leave crude (1SR,3SR,4RS)-3-aminomethyl-4-hydroxy-cyclopentane-carboxylic acid methyl ester as a light brown solid (189 mg).
Name
(1SR,3SR,4RS)-3-cyano-4-hydroxy-cyclopentanecarboxylic acid methyl ester
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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